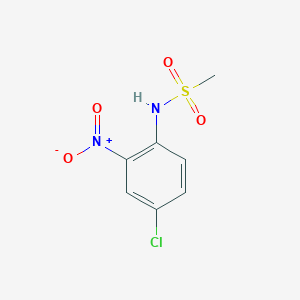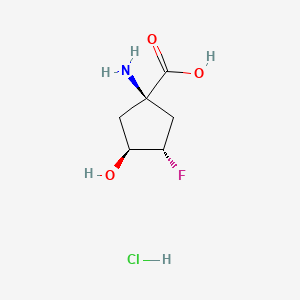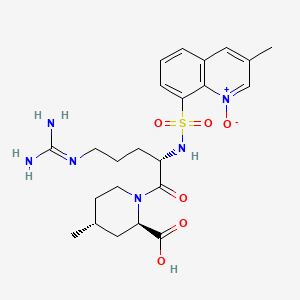
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and several functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the addition of functional groups. Common reagents and conditions used in these reactions include:
Formation of Quinoline Core: This step may involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Addition of Functional Groups: Functional groups such as carboxyl, guanidino, and sulfamoyl groups are added through various organic reactions, including amidation, sulfonation, and guanylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline N-oxide back to the quinoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the quinoline core or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halides, sulfonates, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can regenerate the quinoline core.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine.
Piperidine Derivatives: Compounds containing a piperidine ring, such as piperine and risperidone.
Sulfamoyl Derivatives: Compounds with a sulfamoyl group, such as sulfanilamide and sulfamethoxazole.
Uniqueness
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide is unique due to its combination of a quinoline core, piperidine ring, and multiple functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C23H32N6O6S |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1-oxidoquinolin-1-ium-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H32N6O6S/c1-14-8-10-28(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)27-36(34,35)19-7-3-5-16-11-15(2)13-29(33)20(16)19/h3,5,7,11,13-14,17-18,27H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1 |
Clé InChI |
AHPZSGFSVZPXGS-FHLIZLRMSA-N |
SMILES isomérique |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2[N+](=CC(=C3)C)[O-] |
SMILES canonique |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2[N+](=CC(=C3)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


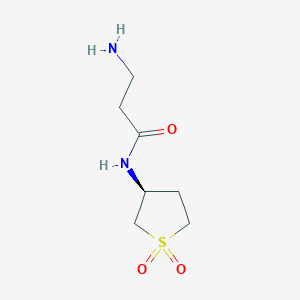

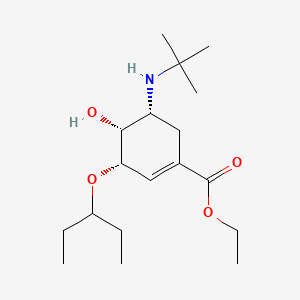

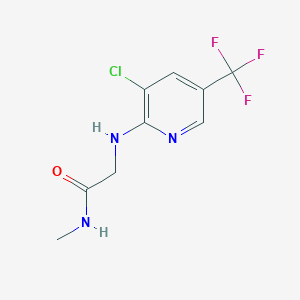
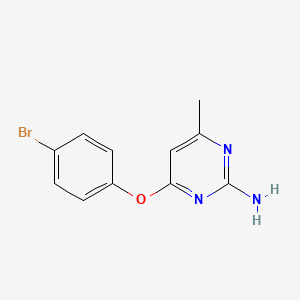
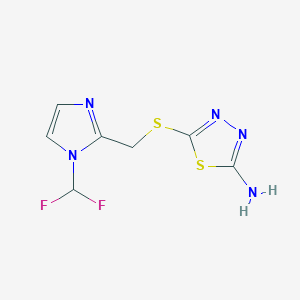

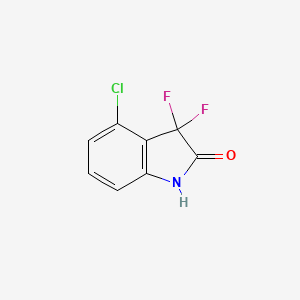
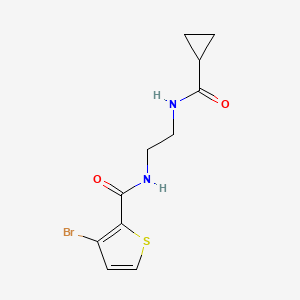
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
